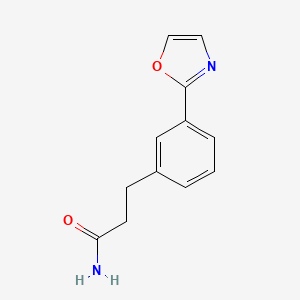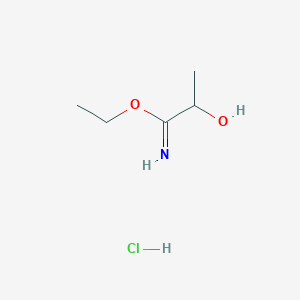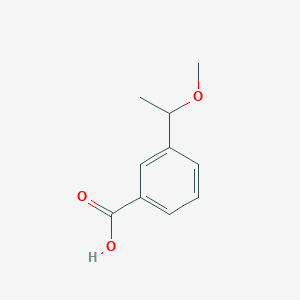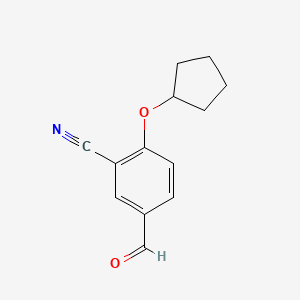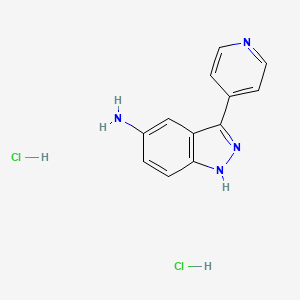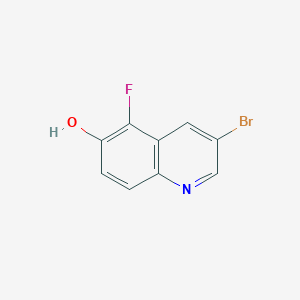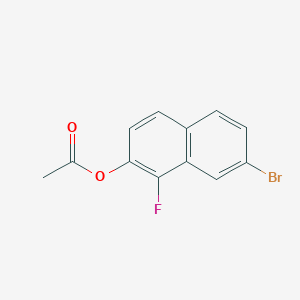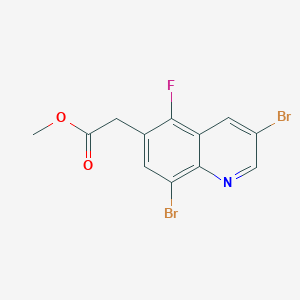
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The melting point of “this compound” is reported to be 112-113 °C .Applications De Recherche Scientifique
Photochemical Behavior : The photochemical behavior of sydnones, including variants similar to 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine, has been studied in dioxane solutions. These compounds yield triazoles and other derivatives upon irradiation, indicating the formation of nitril-imines as primary products in sydnone photochemistry (Märky et al., 1978).
Bromination/Debromination Reactions : The compound has been investigated for its reactivity in bromination and debromination processes. Using NBS in DMF, sydnone imines form 4-bromo congeners, which can be efficiently debrominated with sodium borohydride or sodium sulfite (Beal & Turnbull, 1992).
Formation of Adducts with Sulfur, Mercury, and Boron : Sydnone imines have been shown to form adducts with sulfur, mercury, and boron, resulting in complexes with diverse chemical structures and properties (Freese et al., 2019).
Chemical Synthesis and Functionalization : The compound is utilized in various chemical synthesis and functionalization processes, including the formation of 4-lithio and 4-halogeno derivatives, which are key intermediates in preparing various sydnone and sydnone imine derivatives (Cherepanov & Moiseev, 2020).
NMR and X-ray Crystallography : Studies involving 2,3-disubstituted pyrazines, which are structurally related to sydnones, have been conducted using NMR and X-ray crystallography to understand the molecular structure and properties of these compounds (Farrán et al., 2005).
Anionic N-heterocyclic Carbene Formation : The compound has been involved in studies exploring the formation of anionic N-heterocyclic carbenes, leading to various trapping reactions with elements such as selenium, palladium, and gold, demonstrating diverse chemical reactivity (Freese et al., 2017).
Charge Density Analysis : The structural peculiarities of similar sydnone imines have been investigated using charge density analysis, revealing insights into the molecular and supramolecular levels of these compounds (Nelyubina et al., 2010).
Plant Growth Regulation : Some derivatives of sydnone imines have shown potential in regulating plant growth, indicating a possible application in agriculture (Cherepanov et al., 2021).
Propriétés
IUPAC Name |
N-(4-formyl-3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(2)16-11(8-17)13(19-15-16)14-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHPPAADWZETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C=O)N=C(C2=CC=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
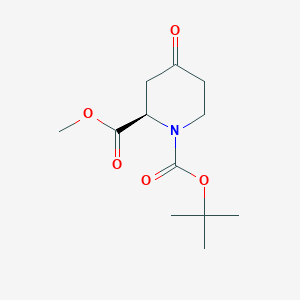
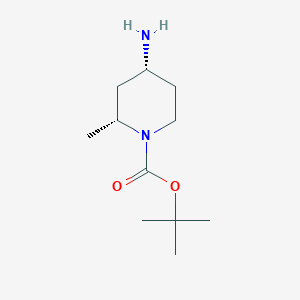
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
